(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol
Description
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol is a pyrimidine-piperidine hybrid compound characterized by a central pyrimidine ring substituted with ethoxy (C₂H₅O) and methylthio (SCH₃) groups at positions 6 and 2, respectively. The pyrimidine ring is fused to a piperidine moiety, which is further functionalized with a hydroxymethyl (-CH₂OH) group at position 2 of the piperidine ring.
Properties
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-7-5-4-6-10(16)9-17/h8,10,17H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPBBDRMAXESGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2CO)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrially, this compound is produced using a similar multi-step process, but scaled-up to meet commercial demand. Efficient catalysts and optimized reaction conditions are employed to maximize yield and minimize impurities. Continuous flow chemistry techniques are often used to enhance efficiency.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions typically involve hydrogen gas in the presence of a palladium or nickel catalyst. Substitution reactions can be conducted using halogenating agents such as thionyl chloride or phosphorous tribromide.
Major Products
Major products from these reactions vary; oxidation may yield aldehydes or carboxylic acids, while reduction could produce secondary alcohols or alkanes. Substitution reactions might result in halogenated derivatives or other functionalized products.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution .
Biological Applications
The biological activity of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol has been investigated in several studies:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | Colo-205 | 0.01 ± 0.074 |
These results indicate significant cytotoxicity against various cancer cell lines .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against strains such as E. coli and S. aureus:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 200 |
| S. aureus | 400 |
These findings suggest its potential use in developing new antimicrobial agents .
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways. Its potential therapeutic effects could be explored further in drug development .
Industrial Applications
In materials science, this compound can be utilized for developing new polymers or specialty chemicals due to its reactivity and functional group diversity .
Mechanism of Action
Molecular Targets and Pathways
It might bind to certain receptors or enzymes, altering their activity. These interactions can lead to changes in cell signaling or metabolic processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analog Analysis
The compound shares structural homology with several pyrimidine and piperidine derivatives. Key analogs identified from the provided evidence include:
Key Observations :
- The ethoxy group in the target compound likely enhances membrane permeability compared to smaller substituents like methoxy (e.g., (6-Methoxypyridin-2-yl)-methanol) .
- The methylthio group may confer resistance to oxidative metabolism relative to hydroxyl or amine groups in other analogs .
- Piperidine-linked hydroxymethyl groups (as in the target) are less common in the analogs listed, suggesting unique conformational flexibility for receptor interactions .
Biological Activity
The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol , also known by its CAS number 1353980-39-8, represents a novel pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 269.36 g/mol. The structure features a pyrimidine ring substituted with an ethoxy and methylthio group, linked to a piperidine moiety, which is critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including those similar to this compound.
- Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cell proliferation in several cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (Colo-205) cell lines. The IC50 values for these compounds ranged from 0.01 µM to 0.12 µM, indicating potent activity against these malignancies .
- Case Study : In a comparative study, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity using the MTT assay. The results indicated that compounds containing the pyrimidine scaffold exhibited superior efficacy compared to standard chemotherapeutics like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 13 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been extensively studied.
- In Vitro Studies : Compounds similar to this compound were evaluated against various bacterial strains, including E. coli and S. aureus. Results showed that these compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 800 µg/mL .
- Case Study : A synthesized series of thiazolidinone-pyrimidine derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, with increased sensitivity observed at higher concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 200 |
| S. aureus | 400 |
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, pyrimidine derivatives have been investigated for other biological activities:
- Anti-Alzheimer's Potential : Research has indicated that certain pyrimidine derivatives possess neuroprotective effects, potentially useful in treating Alzheimer’s disease .
- Antioxidant Activity : Some studies report that these compounds exhibit antioxidant properties, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .
Q & A
Q. Reactivity Profiling
- Acidic Conditions : Hydrolysis of the ethoxy group (→ 6-OH derivative) observed at pH < 3 .
- Basic Conditions : Piperidine ring dehydrogenation forms pyridine derivatives at pH > 10 .
- Oxidation : Methylthio group oxidizes to sulfoxide/sulfone; controlled with TBHP or H₂O₂ .
How can computational modeling predict metabolic pathways?
Q. Advanced Methodology
- Software : Schrödinger’s ADMET Predictor or MetaSite simulates Phase I/II metabolism .
- Predictions : Hydroxymethyl group glucuronidation and ethoxy demethylation are likely major pathways .
- Validation : LC-MS/MS analysis of in vitro microsomal assays confirms predicted metabolites .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry Considerations
- Yield Optimization : Batch vs. flow chemistry (e.g., 45% vs. 72% yield for a key intermediate) .
- Purification : Column chromatography bottlenecks addressed via crystallization (e.g., hexane/EtOAC) .
- Safety : Exothermic reactions (e.g., thiolation) require controlled temperature gradients .
How does stereochemistry at the piperidine C2 position influence activity?
Q. Stereochemical Analysis
- Case Study : (R)-isomers of related compounds showed 10-fold higher affinity than (S)-isomers due to better hydrophobic pocket fit .
- Method : Chiral HPLC separates enantiomers; SC-XRD assigns configuration .
What strategies mitigate hygroscopicity issues during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
